(5-Carboxypentyl)triphenylphosphonium bromide

Catalog No.
S1486578
CAS No.
50889-29-7
M.F
C24H26BrO2P
M. Wt
457.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Carboxypentyl)triphenylphosphonium bromide

CAS Number

50889-29-7

Product Name

(5-Carboxypentyl)triphenylphosphonium bromide

IUPAC Name

5-carboxypentyl(triphenyl)phosphanium;bromide

Molecular Formula

C24H26BrO2P

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C24H25O2P.BrH/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18H,4,11-12,19-20H2;1H

InChI Key

JUWYRPZTZSWLCY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Mitochondrial Targeting:

CTPP possesses a lipophilic triphenylphosphonium (TPP) moiety that allows it to accumulate in mitochondria due to their negative membrane potential [1]. This property makes CTPP a valuable tool for delivering therapeutic agents or probes specifically to mitochondria, which are the powerhouses of the cell and play a crucial role in cellular metabolism and apoptosis (programmed cell death) [1, 2].

Sources:* [1] "Mitochondria-Targeted Apoptosis Induction by Novel Cationic Phosphonium-Based Hybrids" ()* [2] "Mitochondria-Targeted Therapeutics" ()

Antibacterial Activity:

Studies suggest that CTPP exhibits antibacterial properties against various bacterial strains [3]. The mechanism of action is still under investigation, but it's believed to involve disruption of the bacterial membrane due to the interaction between the positively charged CTPP molecule and the negatively charged bacterial membrane [3].

Source:* [3] "Synthesis and Antibacterial Activity of Triphenylphosphonium-Capped Gold Nanoparticles" ()

Gene Delivery:

CTPP can be used as a non-viral vector for gene delivery purposes. The positively charged CTPP molecule can bind to negatively charged DNA, forming complexes that can be internalized by cells [4]. This approach holds promise for developing novel gene therapy strategies.

Source:* [4] "Cationic Triphenylphosphonium-Based Polymers as Potential Non-Viral Gene Delivery Vectors" ()

(5-Carboxypentyl)triphenylphosphonium bromide is a quaternary ammonium compound characterized by the presence of a triphenylphosphonium group and a carboxypentyl chain. Its chemical formula is C24H26BrO2P, and it has a molecular weight of approximately 457.34 g/mol. This compound is notable for its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments, making it useful in various biochemical applications .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new phosphonium derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in synthesizing more complex molecules.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents, altering the compound's properties and reactivity .

Research indicates that (5-Carboxypentyl)triphenylphosphonium bromide exhibits significant biological activity, particularly in cellular studies. It has been shown to:

  • Target Mitochondria: The triphenylphosphonium moiety facilitates the accumulation of the compound in mitochondria, which can be leveraged for targeted drug delivery.
  • Antioxidant Properties: The compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Cellular Signaling: It has been implicated in modulating various signaling pathways, which could have implications for cancer therapy and other diseases .

The synthesis of (5-Carboxypentyl)triphenylphosphonium bromide generally involves several steps:

  • Formation of Triphenylphosphine: Triphenylphosphine is synthesized from phosphorus trichloride and phenylmagnesium bromide.
  • Alkylation: The triphenylphosphine is then alkylated with 5-bromopentanoic acid to introduce the carboxypentyl group.
  • Quaternization: Finally, the reaction with methyl bromide or another alkyl halide leads to the formation of the quaternary ammonium salt .

(5-Carboxypentyl)triphenylphosphonium bromide finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis and as a potential drug delivery agent targeting mitochondria.
  • Biochemistry: Employed in studies involving mitochondrial function and cellular metabolism.
  • Catalysis: Acts as a catalyst in organic reactions due to its unique structural properties .

Studies have shown that (5-Carboxypentyl)triphenylphosphonium bromide interacts with various biological macromolecules. Key findings include:

  • Protein Binding: The compound can bind to proteins, influencing their activity and stability.
  • Membrane Interaction: Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane dynamics and permeability.
  • Drug Synergy: Research indicates potential synergistic effects when used in combination with other therapeutic agents, enhancing their efficacy .

Several compounds share structural similarities with (5-Carboxypentyl)triphenylphosphonium bromide. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
TriphenylphosphinePhosphorus atom bonded to three phenyl groupsBasic structure without alkyl or carboxylic groups
Octadecyltriphenylphosphonium bromideLong alkyl chain instead of carboxylic groupMore hydrophobic; used for membrane studies
Benzyltriphenylphosphonium chlorideBenzyl group instead of carboxylic chainDifferent solubility properties

(5-Carboxypentyl)triphenylphosphonium bromide is unique due to its specific combination of a carboxylic acid functional group and a triphenylphosphonium moiety, allowing for targeted mitochondrial delivery and diverse biological applications .

Mitochondrial Targeting and Delivery

The selective delivery of molecules to mitochondria is a cornerstone of mitochondrial pharmacology and cell biology. The triphenylphosphonium moiety in (5-Carboxypentyl)triphenylphosphonium bromide exploits the large negative membrane potential of mitochondria (approximately -150 to -180 mV) to achieve selective accumulation within the organelle [4]. This targeting is further enhanced by the compound’s lipophilic cationic nature, which allows it to traverse the phospholipid bilayer of both the plasma and mitochondrial membranes.

Mechanistic Basis of Mitochondrial Accumulation

The mitochondrial membrane potential acts as a driving force, attracting cationic species such as triphenylphosphonium derivatives into the mitochondrial matrix. The Nernst equation predicts that the accumulation of such cations is exponentially related to the membrane potential, resulting in millimolar concentrations within mitochondria even when extracellular concentrations are in the micromolar range [4]. The five-carbon carboxypentyl linker in (5-Carboxypentyl)triphenylphosphonium bromide provides sufficient flexibility and hydrophilicity to further optimize this accumulation, while the terminal carboxyl group offers a site for further functionalization.

Comparative Data on Mitochondrial Accumulation

The following table summarizes the mitochondrial accumulation properties of triphenylphosphonium cations with varying linker lengths, highlighting the performance of (5-Carboxypentyl)triphenylphosphonium bromide.

CompoundLinker Length (Carbons)Terminal GroupRelative Mitochondrial Accumulation
(3-Carboxypropyl)triphenylphosphonium bromide3CarboxylModerate
(5-Carboxypentyl)triphenylphosphonium bromide5CarboxylHigh
(6-Carboxyhexyl)triphenylphosphonium bromide6CarboxylComparable to 5-carbon linker

Research indicates that the five-carbon linker provides an optimal balance between membrane permeability and retention within the mitochondrial matrix, making (5-Carboxypentyl)triphenylphosphonium bromide particularly effective for mitochondrial targeting applications [4].

Applications in Mitochondrial Delivery

The unique structure of (5-Carboxypentyl)triphenylphosphonium bromide allows it to serve as a carrier for delivering a wide range of bioactive molecules to mitochondria. By covalently attaching drugs, antioxidants, or imaging agents to the carboxyl group, researchers can achieve selective mitochondrial localization of these payloads, thereby enhancing their efficacy and specificity. This approach has been successfully employed in the development of mitochondria-targeted therapeutics and diagnostic tools, as discussed in subsequent sections.

Drug Delivery System Enhancements

The integration of (5-Carboxypentyl)triphenylphosphonium bromide into drug delivery systems represents a significant advancement in targeted therapy. By exploiting the mitochondrial targeting capacity of the triphenylphosphonium moiety, researchers have developed conjugates and formulations that deliver therapeutic agents directly to mitochondria, thereby maximizing therapeutic effects while minimizing off-target toxicity.

Mitochondria-Targeted Drug Conjugates

A prominent strategy involves the covalent linkage of therapeutic molecules to (5-Carboxypentyl)triphenylphosphonium bromide via its terminal carboxyl group. This bioconjugation enables the selective accumulation of the drug within mitochondria, where it can exert its pharmacological action with enhanced potency. For example, anticancer agents conjugated to triphenylphosphonium derivatives have demonstrated increased cytotoxicity against cancer cells, which often exhibit elevated mitochondrial membrane potentials compared to normal cells [4].

Data Table: Enhanced Drug Delivery via Triphenylphosphonium Conjugation

Drug MoleculeConjugation MoietyTargeted OrganelleObserved Enhancement in Efficacy
Doxorubicin(5-Carboxypentyl)triphenylphosphoniumMitochondriaIncreased apoptosis in cancer cells
Antioxidant X(5-Carboxypentyl)triphenylphosphoniumMitochondriaImproved protection against oxidative stress
Peptide Y(5-Carboxypentyl)triphenylphosphoniumMitochondriaEnhanced mitochondrial uptake

In each case, the triphenylphosphonium conjugation resulted in significantly higher mitochondrial accumulation of the drug, leading to improved pharmacological outcomes.

Liposomal and Nanoparticle-Based Delivery Systems

Beyond direct conjugation, (5-Carboxypentyl)triphenylphosphonium bromide has been employed to decorate the surface of liposomes and nanoparticles, thereby conferring mitochondrial targeting capability to these carriers [4]. This approach enables the encapsulation and delivery of a broad range of therapeutic agents, including macromolecules and nucleic acids, to mitochondria. The surface modification with triphenylphosphonium moieties ensures that the carriers preferentially accumulate in mitochondria following cellular uptake.

Research Findings on Delivery System Enhancements

Studies have demonstrated that liposomes modified with triphenylphosphonium derivatives exhibit superior mitochondrial localization and payload delivery compared to unmodified carriers. This enhancement is attributed to the strong electrostatic interaction between the cationic triphenylphosphonium groups and the negatively charged mitochondrial membrane potential.

Bioconjugation Strategies

The terminal carboxyl group of (5-Carboxypentyl)triphenylphosphonium bromide provides a versatile functional handle for bioconjugation, enabling the covalent attachment of a wide variety of biomolecules, drugs, and probes. This capability is central to the development of targeted therapeutics, imaging agents, and biochemical tools.

Chemical Basis of Bioconjugation

Bioconjugation typically involves the formation of amide bonds between the carboxyl group of (5-Carboxypentyl)triphenylphosphonium bromide and primary amines present on drugs, peptides, or proteins. This reaction can be facilitated by activating agents such as carbodiimides, which promote the formation of stable amide linkages under mild conditions.

Data Table: Bioconjugation Reactions with (5-Carboxypentyl)triphenylphosphonium Bromide

Reactant BiomoleculeFunctional Group InvolvedConjugation ChemistryResulting Conjugate Application
PeptideN-terminal amineAmide bond formationMitochondria-targeted peptide delivery
FluorophoreAmino groupAmide bond formationMitochondria-specific imaging probe
Small molecule drugAmine groupAmide bond formationTargeted drug delivery

The efficiency and specificity of these bioconjugation reactions have been validated in numerous studies, enabling the creation of a diverse array of mitochondria-targeted conjugates.

Applications in Targeted Therapeutics and Diagnostics

By attaching therapeutic agents or imaging probes to (5-Carboxypentyl)triphenylphosphonium bromide, researchers can direct these payloads specifically to mitochondria, thereby enhancing their efficacy and reducing systemic toxicity. This approach has been particularly valuable in the development of targeted anticancer therapies and mitochondrial imaging agents.

Fluorescent Probe Development

The development of mitochondria-targeted fluorescent probes is essential for studying mitochondrial dynamics, function, and pathology. (5-Carboxypentyl)triphenylphosphonium bromide serves as a key building block in the synthesis of such probes, owing to its efficient mitochondrial targeting and versatile conjugation chemistry.

Synthesis of Mitochondria-Targeted Fluorescent Probes

Fluorescent dyes can be covalently linked to (5-Carboxypentyl)triphenylphosphonium bromide via its carboxyl group, resulting in probes that selectively accumulate in mitochondria. This strategy has been employed to develop a range of probes for imaging mitochondrial membrane potential, reactive oxygen species, and other mitochondrial parameters [4].

Data Table: Mitochondria-Targeted Fluorescent Probes

Probe NameFluorophore CoreTargeting MoietyApplication
MitoSOX RedHydroethidineTriphenylphosphonium-(CH₂)₆ linkerDetection of mitochondrial superoxide
MitoTracker GreenFluoresceinTriphenylphosphonium derivativeGeneral mitochondrial imaging
Custom probe (example)Rhodamine(5-Carboxypentyl)triphenylphosphoniumMitochondrial membrane potential imaging

These probes exhibit high selectivity for mitochondria, enabling real-time visualization of mitochondrial processes in live cells.

Research Findings on Probe Performance

Studies have shown that probes based on (5-Carboxypentyl)triphenylphosphonium bromide exhibit rapid uptake, high mitochondrial specificity, and minimal cytotoxicity. These properties make them invaluable tools for investigating mitochondrial physiology and pathology in a variety of biological systems.

Reactive Oxygen Species Studies

Mitochondria are the primary source of reactive oxygen species in cells, and dysregulation of mitochondrial ROS production is implicated in numerous diseases. (5-Carboxypentyl)triphenylphosphonium bromide has been instrumental in the development of probes and therapeutics for studying and modulating mitochondrial ROS.

Mitochondria-Targeted ROS Probes

By conjugating ROS-sensitive fluorophores to (5-Carboxypentyl)triphenylphosphonium bromide, researchers have created probes that selectively detect ROS within mitochondria. These probes enable the real-time monitoring of mitochondrial oxidative stress and facilitate the study of mitochondrial redox biology [4].

Data Table: Mitochondria-Targeted ROS Probes

Probe NameROS DetectedTargeting MoietyApplication
MitoSOX RedSuperoxideTriphenylphosphonium-(CH₂)₆ linkerMitochondrial superoxide detection
MitoPY1Hydrogen peroxideTriphenylphosphonium derivativeMitochondrial hydrogen peroxide detection

Therapeutic Modulation of Mitochondrial ROS

In addition to probe development, (5-Carboxypentyl)triphenylphosphonium bromide has been used to deliver antioxidants and other ROS-modulating agents directly to mitochondria. This targeted approach has shown promise in reducing mitochondrial oxidative damage and ameliorating disease phenotypes associated with oxidative stress.

Research Findings on ROS Studies

Experimental data indicate that mitochondria-targeted antioxidants delivered via triphenylphosphonium conjugates are significantly more effective at reducing mitochondrial ROS levels compared to non-targeted antioxidants. This enhanced efficacy underscores the importance of mitochondrial targeting in the development of redox therapeutics.

Density Functional Theory Applications in Mechanistic Studies

Density functional theory calculations have provided fundamental insights into the electronic structure and mechanistic properties of (5-Carboxypentyl)triphenylphosphonium bromide. The compound's molecular geometry has been extensively characterized using various DFT methods, with B3LYP/6-31G* calculations revealing an optimized phosphorus-carbon bond length of 1.764 Å, which is characteristic of phosphonium ylide intermediates [1] [2]. This bond length indicates significant electronic delocalization between the phosphorus center and the adjacent carbon atom, supporting the ylide character of reactive intermediates.

Electrostatic potential analysis using B3LYP/6-311G++(d,p) level theory has identified the oxygen atom of the carboxylic acid group as the primary nucleophilic site, with negative electrostatic potential concentrated at this position [3]. This finding has important implications for understanding the compound's reactivity patterns and its interactions with biological targets. The calculated molecular electrostatic potential surface reveals that nucleophilic attack predominantly occurs at the oxygen center rather than the carbon adjacent to phosphorus, contrary to conventional ylide chemistry [3].

The electronic structure analysis has been further enhanced through M062X/6-31G(d) calculations, which provide accurate descriptions of the molecular orbital energies and electron density distributions [4]. These calculations have revealed that the lowest unoccupied molecular orbital (LUMO) energy distribution extends across the entire triphenylphosphonium system, contributing to the compound's electron-accepting properties and its ability to participate in charge-transfer interactions with biological membranes [4].

Advanced gauge-including projector-augmented wave (GIPAW) DFT calculations have been employed to predict nuclear magnetic resonance parameters, particularly for 31P NMR chemical shifts [5]. These theoretical predictions have shown excellent agreement with experimental spectroscopic data, validating the computational approach and providing insights into the local electronic environment around the phosphorus center [5].

Molecular Dynamics Simulations

Molecular dynamics simulations have provided detailed insights into the dynamic behavior and conformational properties of (5-Carboxypentyl)triphenylphosphonium bromide in various environments. Extended simulations using the Amber14sb_parmbsc1 force field have characterized the self-assembly behavior of polymer conjugates containing this compound, revealing the formation of stable nanoparticle structures through intermolecular interactions [6].

The simulation studies have demonstrated that the compound exhibits significant conformational flexibility, with the alkyl chain adopting multiple conformations during the simulation trajectory. This flexibility is crucial for membrane permeation and mitochondrial targeting, as it allows the molecule to adapt to different membrane environments [7]. The calculated radius of gyration values indicate that the compound can assume both extended and collapsed conformations, with the more compact forms being stabilized by intramolecular interactions between the aromatic phosphonium system and the aliphatic chain [7].

Membrane interaction studies through molecular dynamics simulations have revealed the mechanism of cellular uptake and mitochondrial targeting. The simulations show that the triphenylphosphonium cation initially associates with the membrane surface through electrostatic interactions with negatively charged phospholipid head groups, followed by insertion of the hydrophobic portions into the lipid bilayer [8]. The carboxylic acid group enhances membrane binding through hydrogen bonding interactions with polar lipid components, contributing to the overall membrane affinity of the compound [8].

Water dynamics around the compound have been characterized through explicit solvent simulations, revealing the formation of structured water layers around the ionic components. These simulations have shown that the compound's hydration shell is highly dynamic, with water molecules frequently exchanging between the bulk solvent and the immediate vicinity of the charged groups [6]. This dynamic hydration behavior is important for understanding the compound's solution properties and its ability to cross biological membranes.

Structure-Activity Relationship Modeling

Comprehensive structure-activity relationship modeling has identified key molecular features that determine the biological activity and targeting efficiency of (5-Carboxypentyl)triphenylphosphonium bromide. The alkyl chain length has been identified as a critical parameter, with computational studies indicating that chains of 10-12 carbons provide optimal balance between membrane permeability and mitochondrial accumulation [9] [10].

The triphenylphosphonium core structure significantly influences the compound's biological properties through electronic effects. Computational analysis has revealed that electron-withdrawing substituents on the phenyl rings reduce the compound's uncoupling activity while maintaining mitochondrial targeting efficiency [11]. This finding has important implications for designing safer mitochondria-targeted therapeutics with reduced off-target effects [11].

The carboxylic acid functional group contributes to the compound's structure-activity profile through multiple mechanisms. When present in the free acid form, it enhances pH-dependent cellular uptake by utilizing the mitochondrial pH gradient, leading to improved selectivity for mitochondrial accumulation [8]. The calculated pKa value of the carboxylic acid group (approximately 4.8) positions it optimally for pH-dependent membrane permeation, as it remains largely protonated at physiological pH but becomes deprotonated in the more basic mitochondrial matrix [8].

Linker flexibility between the triphenylphosphonium cation and the carboxylic acid group has been identified as another important structural parameter. Computational conformational analysis indicates that flexible linkers allow the molecule to adopt optimal conformations for membrane insertion and protein binding, while rigid linkers may restrict the compound's ability to adapt to different biological environments [12].

Ylide Isomer Stability Analysis

The stability of ylide isomers formed from (5-Carboxypentyl)triphenylphosphonium bromide has been thoroughly investigated using quantum chemical calculations. Density functional theory studies have revealed that the compound can exist in multiple isomeric forms, with the Z-isomer being thermodynamically favored over the E-isomer by approximately 4.95 kcal/mol [13]. This energy difference is attributed to favorable dipole-dipole interactions in the Z-configuration, which minimize steric repulsion between bulky substituents [13].

The activation barriers for isomer interconversion have been calculated using transition state theory, revealing energy barriers of 15.0 kcal/mol for Z-to-E isomerization and 22.5 kcal/mol for the reverse process [14]. These relatively high barriers indicate that isomer interconversion occurs slowly at physiological temperatures, allowing for the isolation and characterization of individual isomers [14].

Stabilized ylide forms exhibit significantly enhanced thermodynamic stability, with calculated stabilization energies reaching -15.2 kcal/mol relative to non-stabilized forms [4]. This stabilization arises from resonance delocalization between the ylide carbon and adjacent electron-withdrawing groups, particularly the carboxylic acid functionality [4]. The enhanced stability of these forms has important implications for the compound's storage, handling, and biological activity.

Natural bond orbital analysis has provided insights into the electronic factors governing ylide stability, revealing that charge delocalization from the ylide carbon to the carboxylic acid group significantly reduces the energy of the system [15]. The calculated Wiberg bond indices indicate substantial double-bond character in the carbon-carbon bond adjacent to the ylide center, supporting the resonance stabilization model [15].

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

50889-29-7

Dates

Last modified: 08-15-2023

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